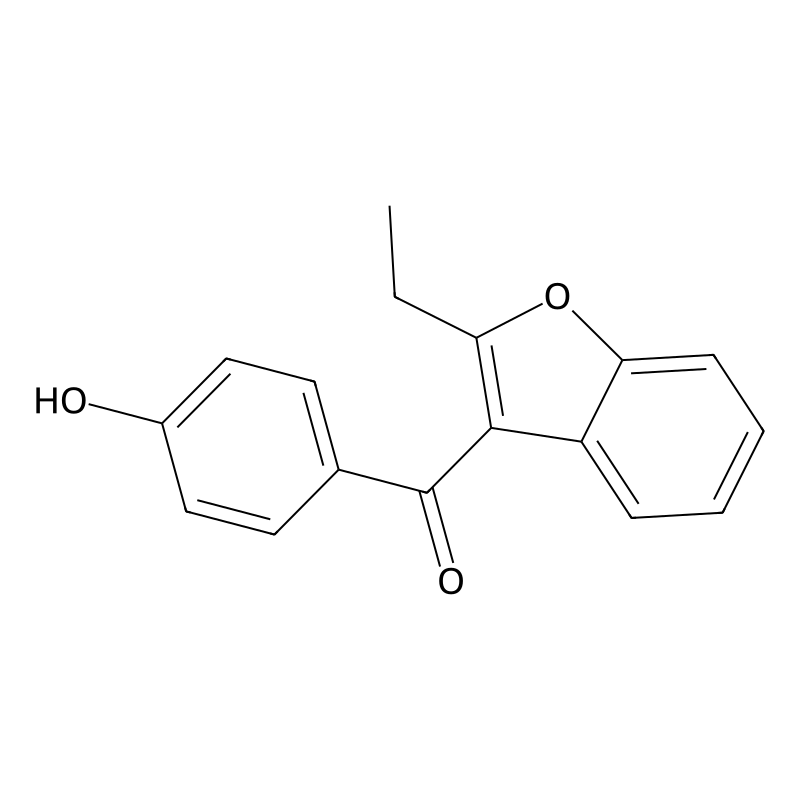

Benzarone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Benzarone is a non-halogenated benzofuran derivative recognized for its vasoprotective and anti-inflammatory properties. It serves as a key reference compound in studies of vascular permeability and as a metabolic precursor or comparator in research on more complex benzofuran-class molecules, such as the uricosuric agent benzbromarone. Its distinct toxicological profile and metabolic fate make it a critical tool for isolating the effects of the core benzofuran structure from those of halogenated analogs or specific metabolites in pharmacological and toxicological assessments.

References

- [1] Kaufmann, P., Török, M., Hänni, A., Roberts, P., Gasser, R., & Krähenbühl, S. (2005). Mechanisms of benzarone and benzbromarone-induced hepatic toxicity. Hepatology, 41(4), 925–935.

- [2] Sorensen, L. B., & Káminský, E. (1976). Pharmacokinetic and clinical studies of a new uricosuric agent--benzbromarone. Current medical research and opinion, 4(1), 3-10.

- [3] Benzofuran – Knowledge and References. Taylor & Francis. (n.d.).

Substituting Benzarone with its halogenated analog, benzbromarone, is unsuitable for most research applications due to profound differences in their metabolic stability and mitochondrial toxicity. Benzbromarone's hepatotoxicity, a key factor leading to its market withdrawal in some regions, is significantly more pronounced than that of Benzarone. This difference is linked to the specific metabolic pathways and reactive intermediates formed from the brominated structure. Therefore, using benzbromarone as a substitute for benzarone introduces a potent confounding variable related to toxicity, making it impossible to isolate the pharmacological effects of the core benzofuran scaffold. For studies where mitochondrial function or a cleaner toxicological baseline is critical, direct procurement of Benzarone is necessary.

References

- [1] Kaufmann, P., Török, M., Hänni, A., Roberts, P., Gasser, R., & Krähenbühl, S. (2005). Mechanisms of benzarone and benzbromarone-induced hepatic toxicity. Hepatology, 41(4), 925–935.

- [2] Benzbromarone. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012.

- [3] Zhou, Y., Wang, L., Wang, J., & Li, X. (2018). Liver failure associated with benzbromarone: A case report and review of the literature. Medicine, 97(40), e12698.

Differentiated Mitochondrial Toxicity Profile Compared to Benzbromarone

In studies using isolated rat hepatocytes, Benzarone demonstrates a distinct and less severe impact on mitochondrial function compared to its commonly substituted analog, benzbromarone. At a concentration of 20 µmol/L, Benzarone decreased the mitochondrial membrane potential by 54%, whereas benzbromarone caused a more substantial decrease of 81%. This quantifiable difference in mitochondrial disruption is a critical differentiator for toxicological and safety-focused research.

| Evidence Dimension | Decrease in Mitochondrial Membrane Potential |

| Target Compound Data | 54% decrease |

| Comparator Or Baseline | Benzbromarone: 81% decrease |

| Quantified Difference | Benzarone induced ~33% less mitochondrial membrane potential decrease than benzbromarone. |

| Conditions | Isolated rat hepatocytes exposed to 20 µmol/L of each compound. |

This provides a clear, quantitative reason to select Benzarone for studies where minimizing confounding mitochondrial toxicity is essential to interpreting results.

Reduced Impact on Mitochondrial Respiration vs. Benzbromarone

Further investigation into mitochondrial bioenergetics shows Benzarone has a less disruptive effect on respiratory control than benzbromarone. In isolated rat liver mitochondria, the concentration required to decrease the respiratory control ratio (RCR) for L-glutamate by 50% was 10.8 µmol/L for Benzarone. In stark contrast, benzbromarone was significantly more potent, causing a 50% RCR decrease at a concentration below 1 µmol/L.

| Evidence Dimension | Concentration for 50% Decrease of Respiratory Control Ratio (RCR) |

| Target Compound Data | 10.8 µmol/L |

| Comparator Or Baseline | Benzbromarone: <1 µmol/L |

| Quantified Difference | Benzarone is more than 10-fold less potent at inhibiting mitochondrial respiration compared to benzbromarone. |

| Conditions | Isolated rat liver mitochondria, using L-glutamate as substrate. |

For mechanism-of-action studies or screening assays, Benzarone's lower impact on cellular energy production ensures that observed effects are more likely attributable to the intended biological target, not off-target mitochondrial failure.

Metabolic Precursor with Distinct Pharmacokinetic Profile

Benzarone is a known metabolite of benzbromarone, but its pharmacokinetic profile is substantially different from the parent drug, making it a poor substitute in time-course studies. Following oral administration of benzbromarone, Benzarone appears in serum after 3 hours and reaches its maximum concentration at 6 hours, with a long elimination half-life of approximately 13.5 hours. This contrasts sharply with benzbromarone's short half-life of about 2.8 hours. Procuring Benzarone directly allows for precise control over its administration and concentration without the delayed formation and confounding presence of the brominated parent compound and its other metabolites.

| Evidence Dimension | Elimination Half-Life from Serum |

| Target Compound Data | ~13.5 hours |

| Comparator Or Baseline | Benzbromarone (parent drug): ~2.8 hours |

| Quantified Difference | Benzarone exhibits a ~4.8-fold longer elimination half-life than its metabolic parent, benzbromarone. |

| Conditions | Following a single oral dose of 100 mg benzbromarone in human subjects. |

Direct use of Benzarone is required for experiments needing controlled dosing and predictable pharmacokinetics, avoiding the complexities of its formation as a long-lasting metabolite from a short-lived precursor.

Baseline Toxicological Studies on Non-Halogenated Benzofurans

Benzarone is the appropriate choice for establishing a toxicological baseline for the benzofuran scaffold, particularly in assays sensitive to mitochondrial health. Its significantly lower impact on mitochondrial membrane potential and respiration compared to benzbromarone allows researchers to assess the intrinsic toxicity of the core molecule without the potent confounding effects of bromination.

Control Compound in Studies of Benzbromarone Metabolism and Toxicity

When investigating the specific toxicity mechanisms of benzbromarone, Benzarone serves as an essential negative or baseline control. By comparing the cellular effects of benzbromarone against its non-brominated analog, Benzarone, researchers can isolate and quantify the precise contribution of the bromine substituents and their specific metabolites to the overall toxicity profile.

Pharmacokinetic and Efficacy Studies of a Long Half-Life Benzofuran

For research requiring a benzofuran agent with a prolonged systemic exposure, Benzarone is a more suitable choice than its precursor benzbromarone. Its elimination half-life of over 13 hours provides a stable pharmacokinetic profile for longer-term efficacy or target engagement studies, a property not achievable with the rapidly cleared benzbromarone.

Investigating Vasoprotective Mechanisms Independent of Uricosuric Activity

As a compound noted for vasoprotective effects but lacking the potent uricosuric activity of benzbromarone, Benzarone is ideal for dissecting these two pharmacological actions. It enables studies focused on the anti-atherosclerotic or capillary-stabilizing effects of the benzofuran class without the powerful influence on uric acid transport.

References

- [1] Kaufmann, P., Török, M., Hänni, A., Roberts, P., Gasser, R., & Krähenbühl, S. (2005). Mechanisms of benzarone and benzbromarone-induced hepatic toxicity. Hepatology, 41(4), 925–935.

- [2] Ferber, H., Vergin, H., & Hitzenberger, G. (1981). Pharmacokinetics and biotransformation of benzbromarone in man. European journal of clinical pharmacology, 19(6), 431–435.

- [3] Staiger, C. (1979). [Influence of 2-ethyl-3-(4-hydroxybenzoyl)-benzofuran (benzarone) on experimental atheromatosis (author's transl)]. Arzneimittel-Forschung, 29(4), 633–640.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 4 of 5 companies with hazard statement code(s):;

H361 (75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H410 (25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

MeSH Pharmacological Classification

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: de Vries JX, Walter-Sack I, van de Loo A, Kocher J. Determination of benzarone in human plasma and urine by high-performance liquid chromatography and gas chromatography-mass spectrometry. Identification of the conjugates. J Chromatogr. 1986 Oct 31;382:167-74. PubMed PMID: 3782383.

3: Knehr HE, Betz E. [Effect of benzarone on the oxygen consumption and the mechanical activity of vascular smooth muscle]. Arzneimittelforschung. 1983;33(2):211-4. German. PubMed PMID: 6682659.

4: Wood SG, John BA, Chasseaud LF, Bonn R, Grote H, Sandrock K, Darragh A, Lambe RF. Metabolic fate of the thrombolytic agent benzarone in man: comparison with the rat and dog. Xenobiotica. 1987 Jul;17(7):881-96. PubMed PMID: 3660858.

5: Roth J, Betz E, Schlote W. [Influence of 2-ethyl-3-(4-hydroxybenzoyl)-benzofuran (benzarone) on experimental atheromatosis (author's transl)]. Arzneimittelforschung. 1980;30(11):1897-902. German. PubMed PMID: 7193000.

6: Babany G, Larrey D, Pessayre D, Degott C, Rueff B, Benhamou JP. Chronic active hepatitis caused by benzarone. J Hepatol. 1987 Dec;5(3):332-5. PubMed PMID: 3429840.

7: Hautekeete ML, Henrion J, Naegels S, DeNeve A, Adler M, Deprez C, Devis G, Klöppel G. Severe hepatotoxicity related to benzarone: a report of three cases with two fatalities. Liver. 1995 Feb;15(1):25-9. PubMed PMID: 7776854.

8: Schmidt A, Staubesand J, Buddecke E. [The effect of benzarone on serum lipids and arterial wall of cholesterol fed rats]. Arzneimittelforschung. 1982;32(8):810-5. German. PubMed PMID: 6890357.

9: Walter-Sack I, de Vries JX, Ittensohn A, Kohlmeier M, Weber E. Benzbromarone disposition and uricosuric action; evidence for hydroxilation instead of debromination to benzarone. Klin Wochenschr. 1988 Feb 15;66(4):160-6. PubMed PMID: 3374026.

10: Gehenot M, Horsmans Y, Rahier J, Geubel AP. Subfulminant hepatitis requiring liver transplantation after benzarone administration. J Hepatol. 1994 Jun;20(6):842. PubMed PMID: 7930488.

11: Vergin H, Bishop G. High-performance liquid chromatographic determination of benzbromarone and the main metabolite benzarone in serum. J Chromatogr. 1980 Sep 12;183(3):383-6. PubMed PMID: 7419659.

12: Sepulchre D, De Plaen JL, Geubel AP. [Drug-induced hepatitis due to benzarone (Fragivix): apropos of a clinical case report]. Acta Gastroenterol Belg. 1990 Sep-Dec;53(5-6):499-503. French. PubMed PMID: 2130580.

13: Ehrly AM, Landgraf H, Saeger-Lorenz K, Vogel C. [Behavior of muscle tissue oxygen pressure in patients with severe intermittent claudication after oral administration of benzarone]. Med Welt. 1983 Mar 4;34(9):273-4. German. PubMed PMID: 6843352.

14: Paul V, Lange A. [Benzarone for leg edema caused by chronic venous insufficiency]. MMW Munch Med Wochenschr. 1983 Apr 22;125(16):343-4. German. PubMed PMID: 6408456.

15: Filipovic I, Buddecke E. The effect of 2-ethyl-3-(4-hydroxybenzoyl)-benzofuran (benzarone) on the metabolism of arterial tissue and cultured arterial smooth muscle cells. Arzneimittelforschung. 1979;29(10):1578-80. PubMed PMID: 583226.

16: Ferber H, Vergin H, Hitzenberger G. Pharmacokinetics and biotransformation of benzbromarone in man. Eur J Clin Pharmacol. 1981;19(6):431-5. PubMed PMID: 7250176.

17: Nakad A, Azzouzi K, Gerbaux A, Delcourt A, Sempoux C, Tamo F, Rahier J, Geubel AP. [Hepatitis caused by benzarone: a second case]. Gastroenterol Clin Biol. 1990;14(10):782-4. French. PubMed PMID: 2262129.

18: Mörl H, Diehm C, Zimmermann R, Schöffel G, Walter E. [Pharmacotherapeutical action on arteriosclerotic vascular diseases with benzarone (author's transl)]. MMW Munch Med Wochenschr. 1980 Feb 22;122(8):277-80. German. PubMed PMID: 6767967.

19: Tadjuidje E, Wang TS, Pandey RN, Sumanas S, Lang RA, Hegde RS. The EYA tyrosine phosphatase activity is pro-angiogenic and is inhibited by benzbromarone. PLoS One. 2012;7(4):e34806. doi: 10.1371/journal.pone.0034806. Epub 2012 Apr 24. PubMed PMID: 22545090; PubMed Central PMCID: PMC3335822.

20: Rana P, Will Y, Nadanaciva S, Jones LH. Development of a cell viability assay to assess drug metabolite structure-toxicity relationships. Bioorg Med Chem Lett. 2016 Aug 15;26(16):4003-6. doi: 10.1016/j.bmcl.2016.06.088. Epub 2016 Jun 30. PubMed PMID: 27397500.

Explore Compound Types